molecular formula C19H21NO2 B5703565 N-(4-phenylcyclohexyl)-1,3-benzodioxol-5-amine

N-(4-phenylcyclohexyl)-1,3-benzodioxol-5-amine

Cat. No.: B5703565
M. Wt: 295.4 g/mol
InChI Key: JJBJCNFYXBOKGY-UHFFFAOYSA-N
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Description

N-(4-phenylcyclohexyl)-1,3-benzodioxol-5-amine is a complex organic compound that features a phenylcyclohexyl group attached to a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylcyclohexyl)-1,3-benzodioxol-5-amine typically involves multiple steps, starting with the preparation of the phenylcyclohexyl intermediate. One common method is the Friedel-Crafts alkylation of benzene with cyclohex-4-ene-1,2-dicarboxylic acid, followed by subsequent modifications . The benzodioxole moiety can be introduced through a series of reactions involving the formation of the dioxole ring and subsequent amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, such as aluminum chloride, and controlled reaction environments to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylcyclohexyl)-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-phenylcyclohexyl)-1,3-benzodioxol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-phenylcyclohexyl)-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with phenylcyclohexyl or benzodioxole moieties, such as:

  • (4-phenylcyclohexyl)piperazine derivatives
  • N-phenylcyclohexyl moiety-containing compounds

Uniqueness

N-(4-phenylcyclohexyl)-1,3-benzodioxol-5-amine is unique due to its combined structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-phenylcyclohexyl)-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)20-17-10-11-18-19(12-17)22-13-21-18/h1-5,10-12,15-16,20H,6-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBJCNFYXBOKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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